![molecular formula C10H11N3 B15314342 3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine typically involves multi-step organic synthesis. One common approach includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of automated synthesis equipment and stringent reaction condition controls to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting FGFRs, which are involved in cell proliferation and migration.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine involves the inhibition of FGFRs. FGFRs are tyrosine kinase receptors that play a crucial role in cell growth, differentiation, and angiogenesis. By binding to these receptors, the compound prevents their activation and subsequent signaling through pathways such as RAS-MEK-ERK and PI3K-Akt .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Shares the same core structure but lacks the prop-2-en-1-amine side chain.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
Uniqueness
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine is unique due to its specific substitution pattern, which enhances its ability to inhibit FGFRs compared to other similar compounds. This makes it a promising candidate for further development as a therapeutic agent.
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H11N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h1-4,6-7H,5,11H2,(H,12,13)/b3-1+ |
Clave InChI |
DPRFJFFWKQGWLQ-HNQUOIGGSA-N |
SMILES isomérico |
C1=CC2=C(NC=C2/C=C/CN)N=C1 |
SMILES canónico |
C1=CC2=C(NC=C2C=CCN)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
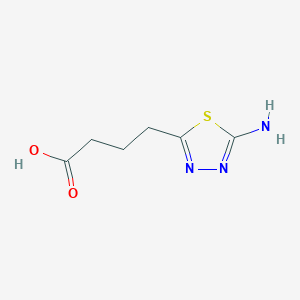
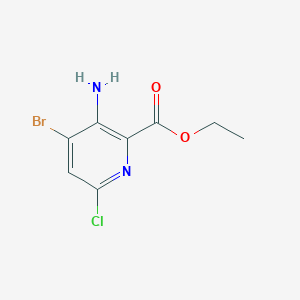

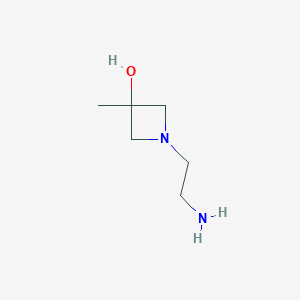
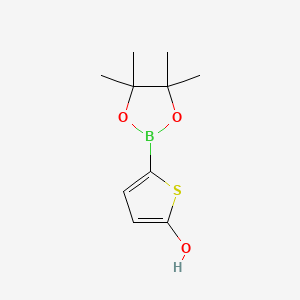
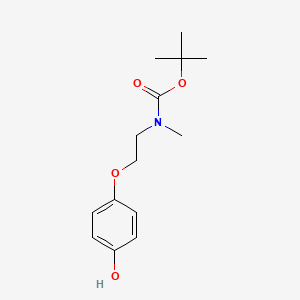
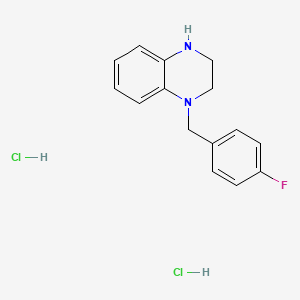
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)

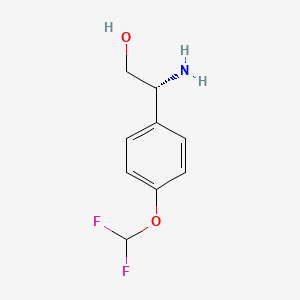
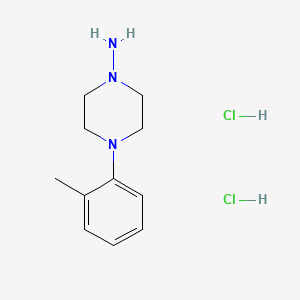
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)
